molecular formula C7H8N4O B095773 6-Ethoxypurine CAS No. 17861-06-2

6-Ethoxypurine

Cat. No. B095773
CAS RN: 17861-06-2
M. Wt: 164.16 g/mol
InChI Key: BMLKPGJBYUTIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxypurine is a derivative of the purine family, which is a vital class of heterocyclic aromatic organic compounds. Purines, including 6-ethoxypurine, are found in high concentrations in meat and meat products. They are key components of nucleic acids, which are the building blocks of DNA and RNA. The substitution of a functional group at the 6th position of the purine ring, such as an ethoxy group, can significantly alter the chemical and biological properties of the molecule.

Synthesis Analysis

The synthesis of 6-substituted purines, including those with ethoxy groups, has been explored through various methodologies. One approach involves the catalyst-free one-step synthesis of 6-methylpurines through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate, which does not require metal catalysts or ligands . Another method includes Pd-catalyzed cross-coupling reactions of 6-halopurines with acyloxymethylzinc iodides followed by deprotection, which has been used to synthesize 6-(hydroxymethyl)purines . Additionally, 6-enaminopurines have been synthesized from 5-amino-4-cyanoformimidoyl imidazoles using ethoxymethylenemalononitrile or ethoxymethylenecyanoacetate under mild conditions .

Molecular Structure Analysis

The molecular structure of 6-substituted purines can be complex, with the potential for various isomers and conformations. For instance, the structure of 6-amino-9-(carboxymethyl)-2-methoxypurine methyl ester shows that the side chain attached at N9 avoids steric hindrance with the heterocycle by emerging almost orthogonally, and the amino group at N6 donates intermolecular hydrogen bonds . The three-dimensional structure of trans-6-chloro-9-(2-ethoxy-1,3-dioxan-5-yl)purine has been determined by X-ray diffraction, confirming the trans-diaxial orientation of the purine ring and the ethoxy group .

Chemical Reactions Analysis

6-Ethoxypurine and its derivatives can undergo a variety of chemical reactions. For example, the hydrogenolysis of 6-azido-9-(carboxymethyl)-2-methoxypurine methyl ester yields 6-amino-9-(carboxymethyl)-2-methoxypurine methyl ester . The hydrolytic behavior of 6-methoxypurines has been shown to yield a complex mixture of products, contrary to common belief, and involves a purine dication as a key intermediate . Inverse-electron-demand Diels-Alder reactions have been used to synthesize 2-amino- and 2,6-diaminopurine derivatives, with subsequent hydrolysis and decarboxylation steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-ethoxypurine derivatives are influenced by their molecular structure and substituents. The solubility of 6-methoxypurine, for example, can be increased significantly in the presence of excess purine, and its NMR chemical shift data indicate a stacking interaction in water . The reactivities of nucleic acid heterocycles like 6-methoxypurines are complex and can lead to unexpected products under hydrolytic conditions . The electronic aspects of these compounds are crucial for understanding their behavior in biological systems and their potential as therapeutic agents.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Kawashima and Kumashiro (1969) synthesized 6-ethoxypurine 3-N-oxides and studied their conversion to hypoxanthine 3-N-oxide, providing insights into the chemical behavior of 6-ethoxypurine derivatives (Kawashima & Kumashiro, 1969).
    • Yamane, Matsuda, and Ueda (1980) explored the reaction of 6-methylsulfonylpurine riboside with carbon nucleophiles, including the synthesis of 6-ethoxycarbonylmethylpurine riboside (Yamane, Matsuda, & Ueda, 1980).
  • Biological Activities and Potential Therapeutic Applications :

    • Nauš et al. (2014) studied a series of 7-(het)aryl- and 7-ethynyl-7-deazapurine ribonucleosides bearing a methoxy group at position 6, which included derivatives of 6-ethoxypurine, for their cytotoxic, antimicrobial, and anti-HCV activity (Nauš et al., 2014).
    • Česnek, Hocek, and Holý (2000) investigated cross-coupling reactions of 2-amino-6-chloro-9-{2-[(diisopropoxyphosphoryl)methoxy]ethyl}purine and related compounds for the synthesis of acyclic nucleotide analogues, which has implications for antiviral and cytostatic activity (Česnek, Hocek, & Holý, 2000).
  • Toxicity and Safety Studies :

    • Blaszczyk (2006) assessed DNA damage induced by ethoxyquin, a compound related to 6-ethoxypurine, in human lymphocytes, highlighting the importance of understanding the potential genotoxic effects of such compounds (Blaszczyk, 2006).
    • Blaszczyk and Skolimowski (2015) reviewed the cytotoxicity and genotoxicity of ethoxyquin, which provides context for understanding the safety and potential risks associated with 6-ethoxypurine derivatives (Blaszczyk & Skolimowski, 2015).

Safety And Hazards

The safety data sheet for 6-Ethoxypurine indicates that it is harmful if swallowed . Therefore, it is advised to avoid contact with skin and eyes, and not to eat, drink, or smoke when handling this product .

properties

IUPAC Name

6-ethoxy-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLKPGJBYUTIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170517
Record name 1H-Purine, 6-ethoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxypurine

CAS RN

17861-06-2
Record name 6-Ethoxy-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17861-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethoxypurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017861062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17861-06-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine, 6-ethoxy- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-ethoxy-1H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-ETHOXYPURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKE4MT86VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxypurine
Reactant of Route 2
Reactant of Route 2
6-Ethoxypurine
Reactant of Route 3
6-Ethoxypurine
Reactant of Route 4
6-Ethoxypurine
Reactant of Route 5
6-Ethoxypurine
Reactant of Route 6
6-Ethoxypurine

Citations

For This Compound
69
Citations
CL Burns, MH St. Clair, LW Frick… - Journal of medicinal …, 1993 - ACS Publications
Twenty-one 6-alkoxypurine 2/, 3'-dideoxynucleosides were enzymatically synthesized with nucleoside phosphorylases purified fromE. coli. Eighteen analogs exhibited anti-HIV-1 …
Number of citations: 31 pubs.acs.org
DR Averett, GW Koszalka, JA Fyfe… - Antimicrobial agents …, 1991 - Am Soc Microbiol
… 6-Methoxypurine, 6-ethoxypurine, ara-A, and hypoxanthine arabinoside (ara-H) were purchased from Sigma Chemical Co., St. Louis, Mo. Guanine arabinoside (ara-G) was prepared by …
Number of citations: 72 journals.asm.org
A Bzowska, L Magnowska… - … für Naturforschung C, 1999 - degruyter.com
The phase transfer method was applied to perform the nucleophilic substitution of 2,6- dichloropurines by modified arylalkyl alcohol or phenols. Since under these conditions only the 6-…
Number of citations: 6 www.degruyter.com
DR Averett, HN Steinberg… - Antiviral Chemistry …, 1992 - journals.sagepub.com
… , and 6-ethoxypurine. Adenosine … 6-ethoxypurine arabinoside was much larger (1500ILM) and also the Vmax was decreased by an additional factor of 4. Both ara-M and 6-ethoxypurine …
Number of citations: 3 journals.sagepub.com
A Giner‐Sorolla - Journal of Heterocyclic Chemistry, 1971 - Wiley Online Library
… compound 1 reacted with ethanolic methoxyamine, 6ethoxypurine 3-oxidc (V) was formed hy alkali catalyzed substitution. Interaction of I and trimethylamine gave a mixture of purine-6-…
Number of citations: 14 onlinelibrary.wiley.com
MA Carvalho, TM Esteves, MF Proença… - Organic & Biomolecular …, 2004 - pubs.rsc.org
… of one equivalent of DBU, no 6-ethoxypurine was detected on TLC after 40 min. After 3 h under reflux conditions, only traces of the 6-ethoxypurine were present in the reaction mixture. …
Number of citations: 17 pubs.rsc.org
H Kawashima, I Kumashiro - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
… 6-Methoxy-and 6-ethoxypurine 3-N-oxides were obtained by the direct oxidation of the corresponding 6-alkoxypurines with hydrogen peroxidein aqucous acetic acid. 6-Chloropurine …
Number of citations: 21 www.journal.csj.jp
J Du, D Bao, BK Chun, Y Jiang, PG Reddy… - Bioorganic & medicinal …, 2012 - Elsevier
… The 3′,5′-cyclic phosphate prodrug 9-[β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methylribofuranosyl]-2-amino-6-ethoxypurine, PSI-352938 1, has demonstrated promising anti-HCV …
Number of citations: 17 www.sciencedirect.com
AV Ivashchenko, VM Dziomko - Chemistry of Heterocyclic Compounds, 1977 - Springer
… It is shown that alkyl derivatives of hypoxanthine and 6-chloro- and 6-ethoxypurine exist in … V, 6-chloro- (VI) and 6-ethoxypurine (VII) are obtained by successive reactions (see the …
Number of citations: 2 link.springer.com
D Elad, H Steinmaus, I Rosenthal - The Journal of Organic …, 1971 - ACS Publications
… at C-8, while with 6-ethoxypurine the primary substitution at C-8 was followed by one at C-2. … This band was absent in the spectrum of the 6-ethoxypurine-2-propanol photoadduct, …
Number of citations: 98 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.